molecular formula C14H19N3O5S B7839263 Biotinyl-OSu

Biotinyl-OSu

Cat. No.: B7839263
M. Wt: 341.38 g/mol
InChI Key: YMXHPSHLTSZXKH-LNIZJEQCSA-N
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Description

Biotinyl-oxysuccinimide, commonly known as Biotinyl-OSu, is a pre-activated reagent used for the introduction of biotin into various molecules. Biotin is a water-soluble B-vitamin that plays a crucial role in various metabolic processes. Biotinyl-oxysuccinimide is particularly useful in the biotinylation of peptides, proteins, and other biomolecules, making it a valuable tool in biochemical and molecular biology research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotinyl-oxysuccinimide is synthesized by reacting biotin with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction typically takes place in an organic solvent like dimethylformamide or dichloromethane. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of Biotinyl-oxysuccinimide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the product’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

Biotinyl-oxysuccinimide primarily undergoes nucleophilic substitution reactions. It reacts with primary amines present in peptides, proteins, and other biomolecules to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for biotinylation purposes .

Common Reagents and Conditions

The biotinylation reaction using Biotinyl-oxysuccinimide typically requires mild conditions, such as a pH range of 6.5 to 8.5, and can be carried out at room temperature. Common reagents used in this reaction include buffers like phosphate-buffered saline and coupling agents like dicyclohexylcarbodiimide .

Major Products Formed

The primary product formed from the reaction of Biotinyl-oxysuccinimide with biomolecules is a biotinylated derivative of the target molecule. This biotinylated product retains the biological activity of the original molecule while gaining the ability to bind to avidin or streptavidin with high affinity .

Mechanism of Action

Biotinyl-oxysuccinimide exerts its effects through the formation of stable amide bonds with primary amines in target molecules. The succinimide group of Biotinyl-oxysuccinimide reacts with the amino group of the target molecule, resulting in the covalent attachment of biotin. This biotinylated product can then interact with avidin or streptavidin, enabling its detection, purification, or immobilization .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21)/t8-,9?,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXHPSHLTSZXKH-LNIZJEQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCC2[C@@H]3[C@H](CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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